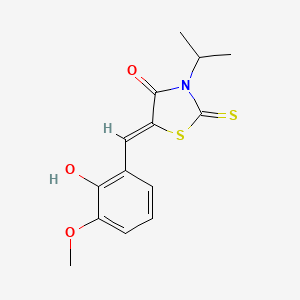

(Z)-5-(2-hydroxy-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one

Descripción

Propiedades

IUPAC Name |

(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S2/c1-8(2)15-13(17)11(20-14(15)19)7-9-5-4-6-10(18-3)12(9)16/h4-8,16H,1-3H3/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJZPPKZJGFWOK-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C(=O)/C(=C/C2=C(C(=CC=C2)OC)O)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of (Z)-5-(2-hydroxy-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 3-isopropyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out. The product is then filtered, washed, and recrystallized to obtain pure (Z)-5-(2-hydroxy-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one .

Análisis De Reacciones Químicas

(Z)-5-(2-hydroxy-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The hydroxy and methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, forming ethers or esters.

Condensation: The compound can participate in further condensation reactions with various aldehydes or ketones, forming more complex structures.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of (Z)-5-(2-hydroxy-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Variations

Key structural differences among analogues include:

- Substituents on the benzylidene moiety : Position and number of hydroxy/methoxy groups (e.g., 3,4-dimethoxy vs. 2-hydroxy-3-methoxy).

- Substituents on the thiazolidinone ring: Isopropyl (target compound) vs. cyclohexyl or methyl groups in analogues .

Table 2: Reaction Conditions for Analogues

| Compound | Catalyst | Reaction Time | Solvent | Key Reagents |

|---|---|---|---|---|

| 3,4-Dimethoxybenzylidene derivative | Piperidine | 40–60 min | Ethanol | 3,4-Dimethoxybenzaldehyde, methylamine |

| Cyclohexyl derivatives | Not specified | Not reported | Dichloromethane | Cyclohexylamine, substituted benzaldehydes |

Physicochemical Properties

- Melting Points : Methyl-substituted analogues (e.g., 3,4-dimethoxy derivative) exhibit higher melting points (234–254°C) due to crystallinity from planar benzylidene groups . Cyclohexyl derivatives may have lower melting points due to steric bulk, though data are unreported .

- Solubility : Methoxy groups enhance lipophilicity, whereas hydroxy groups improve aqueous solubility. The target compound’s 2-hydroxy-3-methoxy substituent likely balances both properties.

Spectroscopic Data

Table 3: NMR Spectral Shifts for Key Protons

| Compound | OH Proton (δ, ppm) | Vinyl Proton (δ, ppm) | Substituent Signals (δ, ppm) |

|---|---|---|---|

| Cyclohexyl-4-hydroxy-3-methoxy | 10.46 | 7.61 | 2.34–2.28 (cyclohexyl CH2) |

| Methyl-3,4-dimethoxy | Not observed | 7.62 | 3.84–3.80 (OCH3) |

The target compound’s isopropyl group would likely show characteristic triplet signals near 1.2–1.5 ppm (CH3) and a septet near 2.5–3.0 ppm (CH).

Actividad Biológica

(Z)-5-(2-hydroxy-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one is a synthetic organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen, along with a benzylidene group. The presence of hydroxy and methoxy substituents enhances its reactivity and biological activity. The IUPAC name for the compound is (5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one.

Antimicrobial Activity

Research indicates that (Z)-5-(2-hydroxy-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may inhibit microbial growth by disrupting cell membrane integrity or inhibiting essential enzymes involved in metabolic processes.

Antifungal Properties

In addition to antibacterial effects, the compound has demonstrated antifungal activity. Studies have reported significant inhibition of fungal growth, particularly against Candida species, indicating its potential as an antifungal agent.

Anticancer Activity

Recent investigations into the anticancer properties of (Z)-5-(2-hydroxy-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one reveal its ability to induce apoptosis in various cancer cell lines. Notably, it has shown:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 10 |

| A549 (lung cancer) | 20 |

The mechanism involves the modulation of cell cycle progression and induction of oxidative stress leading to apoptosis.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism.

- Receptor Modulation : The compound can bind to cellular receptors, altering signaling pathways that regulate cell proliferation and apoptosis.

- Oxidative Stress Induction : It generates reactive oxygen species (ROS), contributing to the cytotoxic effects observed in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against clinical isolates of bacteria and fungi. Results indicated a broad spectrum of activity, supporting its potential use in treating infections resistant to conventional antibiotics.

- Cancer Cell Studies : In vitro experiments on breast cancer cell lines demonstrated that treatment with this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathway activation.

Q & A

Q. Methodological workflow :

- X-ray crystallography (e.g., SHELX programs) resolves the Z-configuration and dihedral angles between the benzylidene and thiazolidinone moieties .

- NMR spectroscopy (¹H/¹³C):

- Mass spectrometry : Molecular ion [M+H]⁺ matches the theoretical m/z (e.g., 350.1 for C₁₄H₁₅NO₃S₂) .

Advanced: How can researchers resolve contradictions in biological activity data across structurally similar thiazolidinones?

Q. Strategies :

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 2-hydroxy vs. 4-fluoro benzylidene) on antimicrobial or anticancer activity using standardized assays (e.g., MIC for bacteria, IC₅₀ for cancer cell lines) .

- Meta-analysis of literature data : Identify outliers caused by variations in assay conditions (e.g., pH, solvent polarity) or purity discrepancies (≥95% purity required for reproducibility) .

- Dose-response profiling : Validate activity trends across multiple concentrations to distinguish false positives .

Advanced: What computational methods predict the compound’s reactivity and binding mechanisms?

Q. Approaches :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thioxo group (C=S) often acts as a nucleophilic center .

- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enoyl-ACP reductase or human kinases). The benzylidene group may form π-π stacking with aromatic residues in enzyme active sites .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .

Advanced: How to analyze the compound’s stability under varying experimental conditions?

Q. Experimental design :

- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC; instability is common at pH >10 due to hydrolysis of the thiazolidinone ring .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (typically >200°C for thiazolidinones). Store at –20°C in anhydrous DMSO to prevent dimerization .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; protect from light during biological assays .

Advanced: What strategies optimize pharmacokinetic properties of this compound?

Q. Methodology :

- Lipophilicity modulation : Introduce polar groups (e.g., –OH, –COOH) to improve solubility while retaining the 2-thioxo group for target binding. LogP values <3 are ideal for oral bioavailability .

- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., methoxy demethylation). Fluorination of the benzylidene ring can reduce CYP450-mediated degradation .

- Permeability assays : Caco-2 cell monolayers predict intestinal absorption; aim for Papp >1 × 10⁻⁶ cm/s .

Tables for Key Data

Table 1: Comparative Biological Activity of Thiazolidinone Derivatives

Table 2: Computational Parameters for Docking Studies

| Target Protein | Binding Energy (ΔG, kcal/mol) | Key Interactions |

|---|---|---|

| S. aureus Enoyl-ACP Reductase | –9.8 | H-bond: C=O→Arg224 |

| Human EGFR Kinase | –8.5 | π-π: Benzylidene→Phe723 |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.